molecular formula C23H29NO5S B1677918 Napitane mesylate CAS No. 149189-73-1

Napitane mesylate

Cat. No.: B1677918
CAS No.: 149189-73-1
M. Wt: 431.5 g/mol
InChI Key: IXLOGUKQFISQPX-APTPAJQOSA-N
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Description

NAPITANE MESYLATE is a chemical compound known for its role as a norepinephrine uptake inhibitor and α2 adrenoceptor antagonist. It was initially developed by Abbott Laboratories and was investigated for its potential use as an antidepressant. clinical trials were discontinued later .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPITANE MESYLATE involves the reaction of napitane with methanesulfonic acid to form the mesylate salt. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the compound. The production is carried out in specialized facilities equipped to handle the specific requirements of the synthesis .

Chemical Reactions Analysis

Types of Reactions

NAPITANE MESYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Mechanism of Action

NAPITANE MESYLATE exerts its effects by inhibiting the reuptake of norepinephrine and antagonizing α2 adrenoceptors. This dual action enhances the levels of norepinephrine in the synaptic cleft, leading to increased neurotransmission. The molecular targets include norepinephrine transporters and α2 adrenoceptors, which play crucial roles in regulating mood and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NAPITANE MESYLATE is unique due to its dual mechanism of action, targeting both norepinephrine reuptake and α2 adrenoceptors. This combination provides a distinct pharmacological profile compared to other antidepressants, which typically target only one pathway .

Properties

CAS No.

149189-73-1

Molecular Formula

C23H29NO5S

Molecular Weight

431.5 g/mol

IUPAC Name

methanesulfonic acid;(3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]methyl]pyrrolidine

InChI

InChI=1S/C22H25NO2.CH4O3S/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21;1-5(2,3)4/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2;1H3,(H,2,3,4)/t17-,18-;/m0./s1

InChI Key

IXLOGUKQFISQPX-APTPAJQOSA-N

Isomeric SMILES

CS(=O)(=O)O.C1C[C@H](C2=C(C1)C3=C(C=C2)OCO3)CN4CC[C@@H](C4)C5=CC=CC=C5

SMILES

CS(=O)(=O)O.C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5

Canonical SMILES

CS(=O)(=O)O.C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Napitane Mesylate;  ABT-200;  A-75200

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Napitane mesylate
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Napitane mesylate

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